BenchChemオンラインストアへようこそ!

2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride

Monoamine oxidase B Mechanism-based inhibitor Parkinson's disease model

2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride (CAS 2711-55-9) is a trans-2-arylcyclopropylamine (ACPA) derivative and a close structural analogue of the clinically used monoamine oxidase (MAO) inhibitor tranylcypromine (trans-2-phenylcyclopropylamine, 2-PCPA). It functions as a mechanism-based, irreversible inhibitor of the flavin-dependent enzymes lysine-specific histone demethylase 1 (LSD1/KDM1A) and monoamine oxidases A and B (MAO-A, MAO-B).

Molecular Formula C10H11ClF3N
Molecular Weight 237.65 g/mol
CAS No. 2711-55-9
Cat. No. B6319492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride
CAS2711-55-9
Molecular FormulaC10H11ClF3N
Molecular Weight237.65 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(C=C2)C(F)(F)F.Cl
InChIInChI=1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(8)14;/h1-4,8-9H,5,14H2;1H
InChIKeyZUMKIWBUIXZLJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride – A Precisely Substituted trans-2-Arylcyclopropylamine for Differentiated Enzyme Inhibition Research


2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride (CAS 2711-55-9) is a trans-2-arylcyclopropylamine (ACPA) derivative and a close structural analogue of the clinically used monoamine oxidase (MAO) inhibitor tranylcypromine (trans-2-phenylcyclopropylamine, 2-PCPA) [1]. It functions as a mechanism-based, irreversible inhibitor of the flavin-dependent enzymes lysine-specific histone demethylase 1 (LSD1/KDM1A) and monoamine oxidases A and B (MAO-A, MAO-B) [1][2]. The compound is supplied as the hydrochloride salt, which enhances aqueous solubility for in vitro and in vivo experimental workflows . Its para-trifluoromethyl (-CF₃) substituent distinguishes it from unsubstituted 2-PCPA and other 4-substituted ACPA congeners, conferring a unique enzyme inhibition profile that cannot be replicated by generic substitution [1].

Why Generic Substitution Cannot Match 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride in Inhibitor Profiling and SAR Studies


Within the trans-2-arylcyclopropylamine chemotype, the electronic character of the para-aryl substituent exerts a profound and divergent influence on enzyme inhibition potency and selectivity [1]. The -CF₃ group, with its strong electron-withdrawing (-I) effect and moderate lipophilicity (Hansch π = +0.88), produces an inactivation profile that is both quantitatively and qualitatively distinct from other 4-substituted analogues—electron-donating groups (e.g., -OCH₃) preferentially enhance LSD1 inhibition, while other electron-withdrawing groups (e.g., -Br) yield intermediate or inverted selectivity patterns [1]. Consequently, simply interchanging 2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride with another 2-arylcyclopropylamine—even a closely related 4-halo or 4-alkoxy congener—will fundamentally alter the enzyme inhibition landscape, potentially invalidating SAR conclusions, selectivity hypotheses, and in vivo pharmacological outcomes [1].

Quantitative Differentiation Evidence for 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride Relative to Close Structural Analogs


MAO-B Inactivation Efficiency: 4.2-Fold Enhancement Over Tranylcypromine and Up to 9.4-Fold Over 4-Methoxy Analog

The 4-CF₃-substituted compound (9) achieves a second-order inactivation rate constant (k_inact/K_I) for recombinant human MAO-B of 7,507 M⁻¹s⁻¹, representing a 4.2-fold improvement over the parent compound tranylcypromine (2-PCPA; 1,779 M⁻¹s⁻¹), a 3.2-fold increase over the 4-Br analogue (10; 2,356 M⁻¹s⁻¹), and a 9.4-fold gain versus the 4-OCH₃ analogue (11; 802 M⁻¹s⁻¹) [1]. The K_I value for MAO-B (7.7 ± 1.4 µM) is the lowest in the series, indicating the highest binding affinity among the tested 2-arylcyclopropylamines [1].

Monoamine oxidase B Mechanism-based inhibitor Parkinson's disease model

MAO-A Inactivation: 6.1-Fold Gain Over Tranylcypromine with a Unique Selectivity Fingerprint

The 4-CF₃ compound (9) inactivates recombinant human MAO-A with k_inact/K_I = 2,859 M⁻¹s⁻¹, a 6.1-fold enhancement over 2-PCPA (469 M⁻¹s⁻¹) and 1.5-fold over the 4-Br analogue (1,918 M⁻¹s⁻¹) [1]. Although the 4-OCH₃ analogue (11) shows a nominally lower K_I (20.5 ± 3.0 µM vs 29.8 ± 3.3 µM for 9), its overall inactivation efficiency is only 1,112 M⁻¹s⁻¹—2.6-fold lower than the CF₃ compound—due to a substantially slower inactivation rate (k_inact = 0.023 vs 0.085 s⁻¹) [1]. Thus, the CF₃ analogue provides the optimal combination of binding affinity and inactivation rate for MAO-A in this chemotype.

Monoamine oxidase A Antidepressant research Irreversible inhibition

LSD1 Inhibition: Moderate Activity That Creates a Defined MAO/LSD1 Selectivity Window

Against recombinant human LSD1, the 4-CF₃ compound (9) exhibits k_inact/K_I = 190 M⁻¹s⁻¹, which is 3.5-fold greater than 2-PCPA (55 M⁻¹s⁻¹) but comparable to the 4-Br analogue (184 M⁻¹s⁻¹) and lower than the 4-OCH₃ analogue (262 M⁻¹s⁻¹) [1]. Critically, the CF₃ compound's LSD1 activity is 15-fold lower than its MAO-A activity and 40-fold lower than its MAO-B activity (k_inact/K_I ratios), whereas the 4-OCH₃ analogue shows only a 4.2-fold difference between LSD1 and MAO-A [1]. This defined selectivity gap makes the CF₃ compound particularly valuable as a negative control or selectivity tool in experiments where LSD1 inhibition must be minimized relative to MAO engagement.

LSD1/KDM1A Epigenetic inhibitor Cancer research

Intra-Class Selectivity Ranking: The 4-CF₃ Substituent Provides the Highest Combined MAO-A/MAO-B Potency

When ranked across the complete set of four para-substituted trans-2-arylcyclopropylamines evaluated under identical conditions, the 4-CF₃ compound (9) ranks first for MAO-B inactivation efficiency and first for MAO-A inactivation efficiency, with a combined MAO-A + MAO-B k_inact/K_I sum of 10,366 M⁻¹s⁻¹—compared to 2,248 (2-PCPA), 4,274 (4-Br), and 1,914 (4-OCH₃) [1]. Its MAO-B/MAO-A selectivity ratio (2.6) is intermediate between 2-PCPA (3.8) and 4-Br (1.2), providing a balanced dual-inhibitor profile that avoids the extreme selectivity biases of other analogues [1].

Structure-activity relationship Enzyme selectivity Chemical probe development

Hydrochloride Salt Form: Enabling Standardized Aqueous Solubility for Reproducible Assay Preparation

2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine is supplied as the hydrochloride salt (CAS 2711-55-9), a formulation choice that directly impacts experimental reproducibility. The free base (C₁₀H₁₀F₃N, MW 201.19) has limited water solubility due to the lipophilic -CF₃ group (calculated logP ~2.5), whereas the hydrochloride salt (C₁₀H₁₁ClF₃N, MW 237.65) readily dissolves in aqueous buffers at millimolar concentrations commonly used in enzyme inhibition assays [1]. This eliminates the need for organic co-solvents (e.g., DMSO) that can artifactually inhibit MAO or LSD1 enzymes at higher concentrations, a known confounding factor in flavoenzyme assays [1].

Salt selection Aqueous solubility Assay reproducibility

Optimal Application Scenarios for 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride Based on Quantitative Differentiation Evidence


MAO-B Selective Tool Compound for Parkinson's Disease and Neurodegeneration Research

With a k_inact/K_I of 7,507 M⁻¹s⁻¹ against MAO-B—the highest in the 2-arylcyclopropylamine series—and a MAO-B/MAO-A selectivity ratio of 2.6, this compound serves as a potent chemical probe for studying MAO-B-mediated dopamine catabolism in neuronal models. Its 4.2-fold higher MAO-B inactivation efficiency relative to tranylcypromine [1] allows researchers to achieve equivalent target engagement at lower concentrations, potentially reducing off-target effects in primary neuronal cultures or in vivo models of parkinsonism.

Dual MAO-A/MAO-B Inhibitor for Antidepressant and Anxiolytic Discovery Programs

The compound's balanced dual MAO-A/MAO-B inactivation (k_inact/K_I = 2,859 and 7,507 M⁻¹s⁻¹, respectively) [1] makes it an ideal starting scaffold for antidepressant lead optimization. Its 6.1-fold gain in MAO-A potency over tranylcypromine addresses a key limitation of the clinical drug, while its MAO-B activity offers potential adjunctive benefits for treatment-resistant depression. The moderate LSD1 activity (190 M⁻¹s⁻¹) minimizes epigenetic confounding in phenotypic screens.

Negative Control for LSD1-Selective Inhibitor Development (e.g., NCD38 Series)

In LSD1 drug discovery, where lead compounds are often N-substituted derivatives of 2-arylcyclopropylamines, the unsubstituted parent compound 9 is invaluable as a comparator that demonstrates LSD1 activity 15- to 40-fold lower than its MAO activity [1]. This defined selectivity profile helps validate that observed cellular effects of N-substituted analogues are genuinely LSD1-driven rather than MAO-mediated, a critical control in cancer epigenetics research [1].

Quote Request

Request a Quote for 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.